N-(1H-benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(1H-Benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a benzoimidazole core linked via an acetamide bridge to a pyridazinone ring substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C23H21N5O4, with a molecular weight of 431.45 g/mol. The compound’s structure integrates pharmacophores known for diverse biological activities:
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-17-9-7-13(11-18(17)30-2)14-8-10-20(28)26(25-14)12-19(27)24-21-22-15-5-3-4-6-16(15)23-21/h3-11H,12H2,1-2H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMXZHBHLFCASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of Pyridazinone Ring: This involves the cyclization of hydrazine derivatives with diketones or their equivalents.
Coupling Reactions: The benzimidazole and pyridazinone intermediates are then coupled through acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(1H-benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1H-benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Table 1: Comparison of Heterocyclic Moieties
Analysis :
- Replacement with a chlorobenzyl group () shifts activity toward chemokine receptors, highlighting the role of the heterocycle in target specificity.
Substituent Effects on the Aromatic Ring
Table 2: Substituent Impact on Pharmacological Profiles
Analysis :
- The 3,4-dimethoxy groups in the target compound optimize solubility and moderate electron-donating effects, contrasting with bromine (electron-withdrawing) or chlorine substituents, which may enhance potency but reduce biocompatibility .
- Nitro groups (e.g., in ’s compound 6p) significantly boost quorum sensing inhibition but require structural trade-offs in stability.
Analysis :
- The target compound’s pyridazinone moiety may synergize with benzoimidazole to inhibit kinases (e.g., phosphodiesterases), whereas triazole derivatives excel in antimicrobial applications .
- Chlorobenzyl analogs () show promise in immunomodulation but lack the target’s versatility.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 3,4-dimethoxy groups enhance water solubility compared to halogenated analogs, which are more lipophilic .
- Stability: Pyridazinone rings are prone to hydrolysis under acidic conditions, whereas triazole derivatives () exhibit better metabolic stability .
- Bioavailability : The acetamide linker improves membrane permeability relative to ester or sulfonamide variants .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, molecular interactions, and therapeutic implications based on various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the compound . The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9–7.8 µg/mL |
| Mycobacterium smegmatis | 3.9 µg/mL |
| Candida albicans | 3.9 µg/mL |
| Escherichia coli | Moderate activity observed |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The low MIC values indicate a potent antimicrobial effect, suggesting its potential use in treating infections caused by these pathogens .
Molecular docking studies have provided insights into the mechanism of action of this compound. The compound is believed to interact with several key proteins involved in bacterial cell wall synthesis and biofilm formation, including:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These interactions disrupt essential cellular processes, leading to bacterial cell death and inhibition of biofilm development .
Case Studies
A notable study focused on a series of synthesized benzimidazole derivatives, including the target compound. The researchers evaluated their efficacy against various microbial strains and reported that several derivatives demonstrated superior antibacterial properties compared to standard antibiotics. This suggests that modifications to the benzimidazole structure can enhance biological activity .
Another study investigated the electrochemical properties of imidazole derivatives, revealing that certain structural features contribute to increased corrosion resistance in mild steel, indicating potential applications beyond antimicrobial effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
